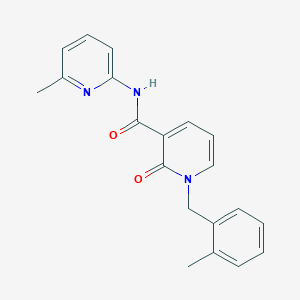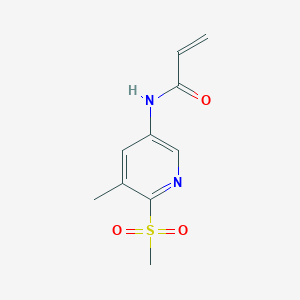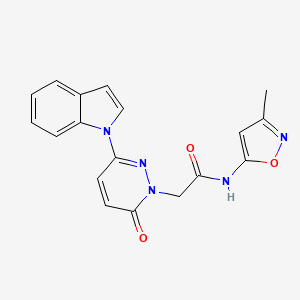
4-benzyl-5-oxo-N-(2-(trifluoromethoxy)benzyl)morpholine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzyl-5-oxo-N-(2-(trifluoromethoxy)benzyl)morpholine-3-carboxamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in the development of novel drugs. It is a member of the morpholine family of compounds and has been found to exhibit a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
4-benzyl-5-oxo-N-(2-(trifluoromethoxy)benzyl)morpholine-3-carboxamide has been extensively studied for its potential applications in the development of novel drugs. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antitumor, and antiviral activities. It has also been found to exhibit potent activity against several bacterial and fungal strains.
Mécanisme D'action
The exact mechanism of action of 4-benzyl-5-oxo-N-(2-(trifluoromethoxy)benzyl)morpholine-3-carboxamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other inflammatory mediators. It has also been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to exhibit potent anti-inflammatory and analgesic activities, which make it a potential candidate for the development of novel painkillers. It has also been found to exhibit antitumor and antiviral activities, which make it a potential candidate for the development of novel anticancer and antiviral drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-benzyl-5-oxo-N-(2-(trifluoromethoxy)benzyl)morpholine-3-carboxamide is its potent pharmacological activity. It has been found to exhibit potent activity against several bacterial and fungal strains, as well as a wide range of pharmacological activities. However, one of the main limitations of this compound is its complex synthesis method, which makes it difficult to produce in large quantities.
Orientations Futures
There are several future directions for the research and development of 4-benzyl-5-oxo-N-(2-(trifluoromethoxy)benzyl)morpholine-3-carboxamide. One potential direction is the development of novel painkillers and anti-inflammatory drugs based on this compound. Another potential direction is the development of novel anticancer and antiviral drugs based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of scientific research.
Méthodes De Synthèse
The synthesis of 4-benzyl-5-oxo-N-(2-(trifluoromethoxy)benzyl)morpholine-3-carboxamide is a complex process that involves several steps. The first step involves the reaction of 4-benzylmorpholine with trifluoromethoxybenzyl chloride to form the intermediate product, 4-benzyl-N-(2-(trifluoromethoxy)benzyl)morpholine. This intermediate is then reacted with acetic anhydride to form 4-benzyl-5-acetoxy-N-(2-(trifluoromethoxy)benzyl)morpholine, which is then hydrolyzed to yield the final product, this compound.
Propriétés
IUPAC Name |
4-benzyl-5-oxo-N-[[2-(trifluoromethoxy)phenyl]methyl]morpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O4/c21-20(22,23)29-17-9-5-4-8-15(17)10-24-19(27)16-12-28-13-18(26)25(16)11-14-6-2-1-3-7-14/h1-9,16H,10-13H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZKZFCAWGACTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-[(4-Chlorophenyl)methoxy]phenyl]-1-[(3,4-dichlorophenyl)methyl]pyrazole](/img/structure/B2793406.png)
![3-[(2,5-Dimethylphenyl)methyl]-8-(2-methoxy-5-methylphenyl)-1-methyl-1,3,5-tri hydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2793407.png)




![(E)-3-((benzylimino)methyl)-2-((2-hydroxyethyl)amino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2793414.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2793415.png)
![ethyl 2-{2-[(2-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2793417.png)

![1-benzyl-9-methyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2793421.png)


